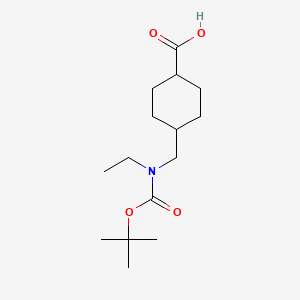

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

Description

The compound (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a Boc-protected ethylamino-methyl substituent at the 4-position of the cyclohexane ring. Its stereochemistry (1r,4r) ensures a specific spatial arrangement critical for interactions in synthetic or biological systems. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in peptide coupling or as a precursor for bioactive molecules .

Properties

IUPAC Name |

4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTQPEGXSHURMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137643-39-9 | |

| Record name | 4-({[(tert-butoxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

a. Nucleophilic Substitution or Mannich-type Reaction

- Using a formyl or methyl halide intermediate to install the methyl group.

- Subsequent amination with ethylamine or its derivatives.

b. Reductive Amination

- Reacting a cyclohexanecarboxylic acid derivative bearing a ketone or aldehyde at the 4-position with ethylamine under reductive conditions (e.g., sodium cyanoborohydride).

Research findings:

A study on stereoselective synthesis of amino acid derivatives indicates that reductive amination is a reliable approach for introducing amino substituents with stereocontrol, especially when combined with chiral auxiliaries or catalysts to favor the $$ (1r,4r) $$ configuration.

Stereoselective Control and Chiral Induction

Achieving the (1r,4r) stereochemistry is critical. Strategies include:

- Use of chiral auxiliaries or chiral catalysts during the amino methylation.

- Enantioselective hydrogenation of unsaturated intermediates, as described in recent patents and literature, to favor the trans isomer with high stereoselectivity (>75% trans ratio).

Example:

A catalytic hydrogenation using chiral ruthenium or rhodium complexes with chiral diphosphine ligands can induce stereoselectivity during reduction steps, as detailed in patent US20070232653A1.

Carboxylation and Final Deprotection

The final step involves introducing the carboxylic acid functionality at the cyclohexane ring:

- Carboxylation via CO2 under pressure in the presence of a base (e.g., sodium hydride or potassium tert-butoxide).

- Alternatively, oxidation of a methyl side chain to the carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.

Deprotection:

The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the free amino acid derivative.

Summary of the Synthetic Route

Notes on Optimization and Data

- Reaction conditions such as temperature, pressure, and solvent choice critically influence stereoselectivity and yield.

- Use of dry solvents and inert atmospheres ensures high purity and reproducibility.

- The trans/cis ratio can be optimized by selecting appropriate chiral catalysts and reaction conditions, with recent patents reporting ratios exceeding 75%.

Research Findings and Diversified Data

Recent studies and patent disclosures highlight the importance of enantioselective hydrogenation and chiral ligand design in controlling stereochemistry. For example:

Patent US20070232653A1 describes a one-pot process involving homogeneous enantioselective hydrogenation using chiral diphosphine ligands with high trans ratios (>75%) and yields (~70%).

Catalytic hydrogenation of unsaturated intermediates, such as α,β-unsaturated acids, under mild conditions with ruthenium or rhodium complexes, has been shown to produce the desired stereoisomer with high selectivity.

Protection-deprotection strategies are critical for preventing racemization and ensuring stereocontrol throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Arginase Inhibition

One of the prominent applications of this compound is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular diseases. The compound has been studied for its ability to inhibit arginase activity, which can potentially lead to therapeutic benefits in conditions where arginine metabolism is disrupted .

1.2 Anticancer Properties

Research indicates that derivatives of this compound can exhibit anticancer properties by modulating nitric oxide production through arginase inhibition. This pathway is significant in tumor microenvironments, where arginine depletion can affect T-cell function and immune response .

Synthetic Methodologies

2.1 Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis. Its structure allows for the selective formation of β-amino acids, which are vital components in many pharmaceutical agents. The use of (1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid as a chiral building block facilitates the enantioselective synthesis of complex molecules .

2.2 Building Block for Peptide Synthesis

Due to its amino acid-like structure, this compound serves as a building block for peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the amine site while maintaining the integrity of the carboxylic acid functionality . This feature is particularly useful in the synthesis of peptides with specific sequences and functionalities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The target compound belongs to a broader class of Boc-protected cyclohexanecarboxylic acids. Key structural analogs include:

Key Observations:

- Ring Size and Saturation : Cyclopentene derivatives (e.g., cyclopent-2-enecarboxylic acid) exhibit reduced conformational rigidity due to unsaturation, which may enhance binding flexibility in drug-target interactions .

- Isotopic Labeling : Methyl ester derivatives with ¹³C and ¹⁵N labels (e.g., ) are critical for pharmacokinetic studies but require additional synthetic steps for isotope incorporation.

Physicochemical Properties

- Solubility : The carboxylic acid group confers moderate water solubility, while the Boc and ethyl groups enhance lipophilicity, making the compound suitable for organic-phase reactions .

- Stability : Boc-protected amines are stable under basic conditions but hydrolyze in acidic or enzymatic environments. Ethyl substitution may marginally improve stability over methyl analogs due to reduced electron density on the nitrogen .

- Stereochemical Impact : The (1r,4r) configuration ensures spatial alignment critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis .

Biological Activity

(1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid, commonly referred to as Boc-ethyl-amino-cyclohexane carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its structural characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 27687-14-5

- IUPAC Name : (1R,4R)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various enzymes and its potential therapeutic applications. Here are some key findings:

Enzyme Inhibition

- Plasmin Inhibition : The compound has been noted for its ability to inhibit plasmin-induced fibrinolysis, making it a candidate for treating hemorrhagic diseases. This activity is particularly relevant in surgical settings where abnormal bleeding may occur .

- Transition State Analogue : Research indicates that derivatives of this compound can serve as transition state analogues for enzymes involved in key metabolic pathways, thus acting as inhibitors .

Antifibrinolytic Properties

The compound exhibits antifibrinolytic properties, which are beneficial in managing conditions related to excessive bleeding. Its mechanism involves the inhibition of plasminogen activation, thereby reducing the breakdown of fibrin clots .

Case Studies

Several studies have examined the biological implications of (1R,4R)-4-(((tert-butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid:

-

Study on Hemorrhagic Disorders :

- Objective : To evaluate the efficacy of the compound in preventing excessive bleeding during surgeries.

- Findings : The compound significantly reduced blood loss in animal models undergoing surgical procedures, demonstrating its potential as a therapeutic agent in clinical settings.

-

Mechanistic Study on Enzyme Interaction :

- Objective : To elucidate the interaction between the compound and plasminogen.

- Findings : The study revealed that the compound binds competitively to plasminogen, inhibiting its activation and subsequent fibrinolysis.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 27687-14-5 |

| Purity | 97% |

| Biological Activity | Plasmin inhibition |

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

- Synthesis and Characterization : Efficient synthetic routes have been developed that enhance yield and purity, facilitating further biological testing .

- Potential Applications : Beyond its antifibrinolytic properties, ongoing research is exploring its use in cancer therapy due to its ability to modulate proteolytic enzymes involved in tumor progression .

Q & A

Basic: What are the key considerations for synthesizing (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid with high stereochemical purity?

The synthesis requires precise control of stereochemistry at the cyclohexane ring and the amino-methyl substituent. A common approach involves:

- Stepwise functionalization : Start with (1r,4r)-methyl 4-formylcyclohexanecarboxylate (a stable intermediate), perform reductive amination with ethylamine, followed by Boc protection of the secondary amine .

- Catalytic hydrogenation : Use chiral catalysts (e.g., Rh or Ru complexes) during cyclohexane ring formation to ensure retention of the trans configuration .

- Protection-deprotection strategies : The tert-butoxycarbonyl (Boc) group is critical for preventing unwanted side reactions during subsequent coupling steps .

- Validation : Confirm stereochemistry via -NMR coupling constants (axial vs. equatorial protons) and X-ray crystallography .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in biological activity (e.g., antifungal vs. receptor antagonism) often arise from:

- Structural variations : Minor changes in substituents (e.g., replacing ethyl with isopropyl groups) drastically alter binding affinities .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or enzyme sources (human vs. microbial) impact results .

- Methodology : Use standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., LC/MS for metabolite tracking) to validate findings .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy : -NMR confirms Boc group integrity (δ ~155 ppm for carbonyl), while -NMR identifies cyclohexane ring conformers (axial/equatorial protons at δ 1.2–2.5 ppm) .

- LC/MS : High-resolution LC/MS (e.g., Q-TOF) verifies molecular weight (CHNO, exact mass 312.205) and detects impurities .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers .

Advanced: How does the Boc group influence the compound’s stability and reactivity in enzymatic studies?

- Stability : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents amine oxidation. However, it is labile under acidic conditions (e.g., TFA cleavage), limiting use in low-pH enzymatic assays .

- Enzyme Interactions : The bulky tert-butyl moiety may sterically hinder binding to active sites, necessitating deprotection for in vitro bioactivity assays .

- Alternatives : Compare with acetyl or Fmoc-protected analogs to assess steric/electronic effects .

Basic: What purification challenges arise during synthesis, and how are they addressed?

- Byproducts : Residual ethylamine or Boc-anhydride requires silica gel chromatography (hexane/EtOAc gradients) .

- Diastereomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA) or recrystallization in ethanol/water mixtures .

- Scale Limitations : Flash chromatography is effective for milligram-scale, but simulated moving bed (SMB) systems are preferred for gram-scale .

Advanced: What role does this compound play in the synthesis of peptide mimetics or prodrugs?

- Peptide Backbone Modification : The rigid cyclohexane core mimics proline’s conformational restrictions, enhancing metabolic stability in peptide analogs .

- Prodrug Design : The carboxylic acid group can be esterified (e.g., methyl or benzyl esters) for improved cell permeability, with enzymatic hydrolysis releasing the active form .

- Case Study : Derivatives like trans-4-ethyl-1-acylamino-cyclohexanecarboxylic acids show EDG2 receptor antagonism, relevant in atherosclerosis research .

Basic: How is the compound’s stability assessed under varying storage conditions?

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C for Boc-protected analogs) .

- Hydrolytic Stability : Incubate in buffers (pH 2–10) and monitor via HPLC for degradation products (e.g., free amine or cyclohexanol) .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the Boc group .

Advanced: What computational methods aid in predicting the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to EDG2 or fungal cytochrome P450 enzymes .

- MD Simulations : Assess conformational flexibility of the cyclohexane ring in aqueous vs. lipid bilayer environments .

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. tert-butyl) with bioactivity using Hammett or steric parameters .

Basic: What are the safety and handling protocols for this compound?

- Toxicity : Limited acute toxicity data; assume irritant potential (gloves, goggles required) .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How is this compound utilized in studying fatty acid transport or metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.